2-(2,4-Dichlorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
2-(2,4-Dichlorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic small molecule characterized by a tetrahydrothienopyridine core substituted with a 2,4-dichlorobenzamido group at position 2 and a methyl group at position 6.
Properties
IUPAC Name |
2-[(2,4-dichlorobenzoyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O2S.ClH/c1-21-5-4-10-12(7-21)24-16(13(10)14(19)22)20-15(23)9-3-2-8(17)6-11(9)18;/h2-3,6H,4-5,7H2,1H3,(H2,19,22)(H,20,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTZWCLHWJLZIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C=C(C=C3)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as thienopyridine derivatives, have been evaluated pharmacologically and found to have a wide range of activities. These activities include antiplatelet, antiallergic, anti-atherosclerotic, antitumor, anticancer, anti-inflammatory, antimicrobial, antimyocardial infarction, and antithrombotic effects.
Mode of Action
It is known that the compound’s antibacterial activity likely depends to a large extent on its electronic structure. This suggests that the compound may interact with its targets through electronic interactions, possibly involving the formation of hydrogen bonds or other types of non-covalent interactions.
Biochemical Pathways
It is known that similar compounds have been shown to inhibit the growth of certain bacteria, suggesting that they may interfere with essential biochemical pathways in these organisms.
Pharmacokinetics
It is known that similar compounds have been synthesized and tested for their antibacterial activity, suggesting that they have sufficient bioavailability to exert their effects.
Result of Action
It is known that similar compounds have been shown to inhibit the growth of certain bacteria, suggesting that they may exert their effects by interfering with essential cellular processes in these organisms.
Action Environment
It is known that similar compounds have been synthesized and tested for their antibacterial activity, suggesting that they may be stable and effective under a variety of conditions.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The tetrahydrothienopyridine scaffold is a privileged structure in medicinal chemistry. Key structural variations among analogs include:
Key Observations :
- The 2,4-dichlorobenzamido group in the target compound may enhance lipophilicity and receptor binding compared to simpler substituents (e.g., amino or ethoxycarbonyl groups in Tinoridine) .
- The 6-methyl group could improve metabolic stability relative to bulkier substituents (e.g., benzyl in Tinoridine) .
Bioactivity Comparison
Anti-Inflammatory Activity
- Tinoridine Hydrochloride: Exhibits rapid oral absorption (peak plasma concentration in 30 minutes) and potent anti-inflammatory effects, surpassing aspirin and phenylbutazone in preclinical models .
- TNF-α Inhibitors (): Derivatives with electron-withdrawing substituents (e.g., nitro or chloro groups) show nanomolar inhibition of TNF-α production in rat blood. The target compound’s dichlorobenzamido group may similarly enhance TNF-α suppression .
Antiplatelet Activity
- ADP Receptor Antagonists () : Compound C1 (6-aryl-substituted derivative) demonstrated superior activity to ticlopidine, a first-generation antiplatelet drug. The target compound’s 2,4-dichlorobenzamido group could modulate ADP receptor affinity, though experimental validation is needed .
Anti-Mycobacterial Activity
- QSAR Models (): 2,6-Disubstituted carboxamides showed predictive anti-mycobacterial activity.
Q & A
Q. What are the critical considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step organic reactions, with strict control over temperature, solvent choice (e.g., acetic anhydride or ethanol), and reaction duration to maximize yield and purity . Key steps include cyclization of thiophene-pyridine precursors and amide bond formation. Analytical techniques like HPLC and NMR are essential for monitoring intermediates and confirming structural integrity . For example, proton NMR can verify the presence of methyl and dichlorobenzamido groups, while HPLC ensures >95% purity .
Q. How can researchers validate the molecular structure of this compound?
X-ray crystallography is the gold standard for resolving 3D conformation, particularly for confirming stereochemistry and substituent positions . If crystallography is unavailable, computational methods (e.g., DFT calculations) paired with NMR (e.g., and spectra) can cross-validate bond connectivity and functional groups. For instance, the dichlorobenzamido group’s aromatic protons appear as distinct doublets in the 7.0–8.0 ppm range .
Q. What methodologies are recommended for initial pharmacological target identification?
Begin with in silico docking studies using the compound’s 3D structure to predict interactions with receptors like neurotransmitter transporters or kinases . Follow this with in vitro binding assays (e.g., radioligand displacement or fluorescence polarization) to quantify affinity. For example, similar tetrahydrothieno-pyridine analogs showed nanomolar binding to serotonin receptors, suggesting potential neurological targets .
Advanced Research Questions
Q. How should researchers address contradictory bioactivity data across different experimental models?
Contradictions may arise from variations in cell permeability, metabolic stability, or assay conditions. Conduct parallel studies in in vitro (e.g., cell-free enzymatic assays) and in vivo (e.g., rodent models) systems to isolate confounding factors . Structural analogs with electron-withdrawing substituents (e.g., dichloro groups) often exhibit enhanced stability but reduced solubility, which can explain discrepancies in cellular vs. acellular assays .
Q. What strategies improve metabolic stability without compromising target affinity?
Modify substituents on the dichlorobenzamido or tetrahydrothieno-pyridine moieties to block oxidative metabolism. For example, introducing methyl or methoxy groups at specific positions can reduce CYP450-mediated degradation . Use liver microsomal assays to quantify metabolic half-life and LC-MS to identify degradation products.
Q. How can researchers investigate the role of stereochemistry in biological activity?
Separate enantiomers via chiral chromatography (e.g., using amylose-based columns) and test each for activity . Molecular dynamics simulations can predict how stereochemical differences alter binding pocket interactions. For example, the (R)-enantiomer of a related compound showed 10-fold higher potency due to optimal hydrogen bonding with a kinase active site .
Methodological Notes
- Synthetic Challenges : The dichlorobenzamido group’s electron-withdrawing nature may slow amide coupling; use coupling agents like HATU or DCC to improve efficiency .
- Data Validation : Cross-reference NMR shifts with computational predictions (e.g., ACD/Labs or ChemDraw) to confirm assignments .
- Biological Assays : Include positive controls (e.g., known kinase inhibitors) to calibrate assay sensitivity and minimize false negatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
